6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-nitro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c11-5-4-1-3(10(13)14)2-9(4)8-6(12)7-5/h1-2H,(H2,7,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWFMXGAGGWOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718745 | |
| Record name | 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245644-73-8 | |
| Record name | 6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate Preparation : The pyrrole precursor, 1-amino-4-nitro-1H-pyrrole-2-carboxamide, is synthesized through nitration of a substituted pyrrolecarboxamide.
-
Activation : Ethyl chloroformate converts the carboxamide into a reactive mixed carbonate intermediate.
-
Cyclization : The activated intermediate undergoes nucleophilic attack by the adjacent amine, forming the triazine ring and releasing CO and ethanol.
Multistep Synthesis via Pyrrole Intermediate Functionalization
A modular approach builds the pyrrolotriazine scaffold stepwise, allowing for late-stage nitration (Figure 1). This method is advantageous for optimizing regiochemical outcomes.
Key Steps:
-
Pyrrole Core Construction : Starting with unsubstituted pyrrole, bromination at the 2-position introduces a handle for subsequent cross-coupling.
-
Triazine Ring Formation : Reaction with 1,2,4-triazine precursors (e.g., chlorotriazines) under basic conditions forms the fused ring system.
-
Nitration : Electrophilic nitration using nitric acid/sulfuric acid introduces the nitro group at the 6-position. Directed by the electron-deficient triazine ring, nitration occurs regioselectively.
Challenges : Nitration conditions must be carefully controlled to avoid over-nitration or ring degradation. Yields for this route are moderate (40–60%) based on analogous syntheses.
Bromohydrazone Intermediate Route
Bromohydrazones serve as versatile intermediates for constructing nitrogen-rich heterocycles. For 6-nitropyrrolotriazinedione, this method involves:
-
Bromohydrazone Formation : Treatment of a pyrrole aldehyde with hydrazine and subsequent bromination yields a bromohydrazone intermediate.
-
Cyclocondensation : Heating the bromohydrazone with urea or thiourea derivatives induces cyclization, forming the triazine ring.
-
Oxidation and Nitration : Sequential oxidation of sulfur groups (if present) and nitration finalizes the structure.
Advantages : This route offers flexibility in introducing substituents but requires stringent temperature control during cyclization.
Hydrolysis of Chlorinated Precursors
2,4-Dichloro-6-nitropyrrolo[1,2-f]triazine (CAS 1160995-45-8) serves as a precursor for the target compound. Hydrolysis replaces chlorine atoms with hydroxyl groups:
-
Chlorination/Nitration : A pyrrolotriazine derivative undergoes chlorination (e.g., using POCl) followed by nitration.
-
Hydrolysis : Treatment with aqueous NaOH or KOH at elevated temperatures (80–100°C) replaces Cl with OH, yielding the dihydroxy (dione) product.
Conditions :
-
Chlorination : POCl, reflux, 6–8 hours.
-
Hydrolysis : 2M NaOH, 80°C, 12 hours.
Yield : Reported yields for analogous hydrolyses range from 50–70%.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization | Ethyl chloroformate | 0–25°C, THF/DCM | Moderate | Simple, minimal byproducts |
| Multistep Synthesis | HNO, HSO | Stepwise, 40–80°C | 40–60% | Regioselective nitration |
| Bromohydrazone Route | Hydrazine, Br | Heating, 60–100°C | Low | Flexible functionalization |
| Chlorinated Precursor | POCl, NaOH | Reflux, 80°C | 50–70% | Scalable, high purity |
Chemical Reactions Analysis
Types of Reactions
6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors and probes for biological pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, its derivatives are known to inhibit certain kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and survival . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and triggering downstream effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione and selected analogs:
Key Observations:
- Nitro vs. Parent Compound : The nitro group in this compound increases molecular weight by 45 g/mol compared to the parent compound (C₆H₅N₃O₂) and introduces strong electron-withdrawing effects, likely altering solubility and reactivity .
- Isomer Differences : The analog 6-nitropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (C₆H₄N₄O₃) lacks one carbonyl group, which may reduce hydrogen-bonding capacity compared to the dione structure .
- Triazine Core Variations: The 6-chloro-1,3,5-triazine-2,4-dione (C₃H₂ClN₃O₂) features a non-fused triazine ring, resulting in a simpler, smaller structure with lower molecular weight.
Functional Implications:
- Antiviral Activity : Pyrrolo[2,1-f][1,2,4]triazine derivatives with aryl/thienyl substituents exhibit antiviral activity (IC₅₀ = 4 µg/mL) via neuraminidase inhibition . The nitro group in this compound may enhance binding to nitrophilic enzyme pockets or alter pharmacokinetics.
- Thermal Stability : The high melting point (343–344°C) of 3,10-dimethoxy-bispyrido-pyrrolo-pyrazine-dione suggests fused bicyclic systems with methoxy groups enhance stability. Nitro-substituted compounds often exhibit lower thermal stability due to nitro group lability.
Commercial and Research Relevance
- Commercial Availability : this compound is listed as a research chemical with global suppliers , whereas analogs like 6-chloro-1,3,5-triazine-2,4-dione are marketed for broader industrial applications .
- Research Applications : Derivatives of pyrrolo[2,1-f][1,2,4]triazine are prioritized in antiviral and anticancer drug discovery due to their fused heterocyclic cores and tunable substituents .
Biological Activity
6-Nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.
- Molecular Formula : C₆H₄N₄O₄
- Molecular Weight : 196.12 g/mol
- CAS Number : 1245644-73-8
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that its derivatives can inhibit various kinases involved in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival by affecting key regulatory proteins.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For example:
- In vitro Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives effectively suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and HCC1806) by inducing degradation of the eEF2K protein .
- In vivo Studies : In xenograft models, the most potent derivatives demonstrated tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without significant toxicity .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Its derivatives are being explored as potential inhibitors of viral enzymes crucial for viral replication.
Enzyme Inhibition
The compound's derivatives are being evaluated for their ability to act as enzyme inhibitors. For instance:
- Kinase Inhibition : Some studies suggest that these compounds can inhibit specific kinases involved in cancer progression.
- Nitroreductase Activity : Similar to nitroimidazole compounds used in treating infections like Trichomonas vaginalis and Giardia intestinalis, derivatives of this compound may exhibit nitroreductase activity leading to reactive metabolites that damage cellular components .
Research Findings and Case Studies
Q & A
Q. What are the key synthetic challenges in preparing 6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione, and how can they be addressed?
The synthesis of this compound involves constructing a fused pyrrolo-triazine core with a nitro substituent at the 6-position. A common route starts with pyrrolidine precursors, where cyclization and nitration steps are critical. Challenges include regioselective nitration and maintaining stability of the triazine ring under acidic/basic conditions. Methodologies such as Mukaiyama cyclization or Migliara’s base-mediated cyclization (using urea derivatives) have been optimized to improve yields . Purification via recrystallization (ethanol/water) is recommended to isolate the nitro derivative .
Q. What structural features of this compound contribute to its biological activity?
The compound’s fused bicyclic system (pyrrole + triazine) provides a rigid, planar structure that enhances binding to kinase ATP pockets. The nitro group at C6 increases electrophilicity, enabling covalent interactions with cysteine residues in kinases like p38 MAPK. Computational docking studies suggest the triazine’s N3 and O4 atoms form hydrogen bonds with catalytic lysine residues .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry (e.g., nitro group position via deshielded C6 signal at ~160 ppm).
- HPLC-MS : Purity assessment using reverse-phase C18 columns (≥95% purity threshold for biological assays).
- X-ray crystallography : Resolves bond-length discrepancies in the triazine ring, critical for SAR studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across kinase assays?
Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For example, p38α MAPK inhibition (IC = 120 nM) may differ from p38γ due to structural variations in the hydrophobic pocket. To address this:
Q. What strategies optimize the compound’s selectivity for kinase targets like IGF-1R versus off-target effects on VEGFR-2?
- Structure-based design : Introduce bulky substituents at C7 to sterically block VEGFR-2’s larger ATP pocket.
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions.
- Metadynamics simulations : Predict conformational changes in kinase domains upon compound binding .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Core modifications : Replace the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to modulate electron-withdrawing effects.
- Substituent libraries : Synthesize C2/C4 analogs (e.g., methyl, phenyl) to probe steric and electronic effects on kinase inhibition.
- Data-driven SAR : Apply multivariate analysis (e.g., PCA) to correlate physicochemical descriptors (logP, polar surface area) with IC values .
Q. What computational methods are most effective for predicting metabolic stability of this compound?
- CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.
- ADMET prediction : Tools like SwissADME estimate metabolic liabilities (e.g., glucuronidation at the triazine’s carbonyl groups).
- In vitro validation : Microsomal stability assays (human liver microsomes + NADPH) quantify intrinsic clearance .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
- Prodrug design : Introduce phosphate or ester groups at the triazine’s N1 position, cleaved in vivo by phosphatases .
Methodological Considerations
Q. Experimental Design for In Vivo Efficacy Studies
- Dosing regimen : Administer 10–50 mg/kg (oral or IV) in murine xenograft models, with pharmacokinetic sampling at 0, 1, 4, 8, 24 h.
- Control groups : Include ATP-competitive kinase inhibitors (e.g., imatinib) to benchmark efficacy.
- Biomarker analysis : Measure phospho-p38 MAPK levels in tumor tissue via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
